N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Enzymology Inhibitor Screening Biochemistry

For researchers requiring this precise compound for phenotypic screening or as a medicinal chemistry building block, this product guarantees consistent purity and reliable supply. It addresses the need for an uncharacterized small molecule where target engagement is unknown, enabling exploration of the privileged pyrazole-nicotinamide scaffold. - 95% purity verified by HPLC and NMR, sufficient for untargeted screening campaigns. - Synthetic accessibility as an intermediate supports generation of focused analog libraries. - In stock with rapid global shipping, minimizing delays in exploratory research.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 321533-64-6
Cat. No. B2768331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
CAS321533-64-6
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H16N4O3/c1-23-13-5-6-15(24-2)14(10-13)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22)
InChIKeyBLJSCFDMIUARLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Overview & Procurement


N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core substituted with a 1H-pyrazol-1-yl group at the 6-position and a 2,5-dimethoxyphenyl amide moiety [1]. It is commercially available for research purposes and is cataloged as a potential building block or a compound for biological screening. Initial database annotations suggest it may be of interest in studies involving enzymes like Nicotinamide N-methyltransferase (NNMT) [2], but robust characterization in peer-reviewed literature is absent.

Procurement Logic Synthetic scaffold exploration and low-information phenotypic screening
Target Context Reported weak NNMT binding interaction requiring validation

Generic Substitution Not Supported


For this specific compound, the concept of 'generic substitution' is not currently supported by publicly available, verifiable evidence. There is a significant data gap preventing any claim of functional or pharmacological equivalence to any other compound. In-class analogs, such as other pyrazole-bearing nicotinamides, have demonstrated diverse activities as succinate dehydrogenase (SDH) inhibitors or nicotinic acid receptor partial agonists, showing that even minor structural changes profoundly alter target engagement and potency [1]. Therefore, any substitution of CAS 321533-64-6 with an in-class analog in a research setting would be an unvalidated scientific step with unknown and unpredictable outcomes. The need to procure this specific compound is driven not by proven superiority, but by the current lack of any evidence-based alternative.

SAR Sensitivity in Pyrazole-Nicotinamides
Structural analogs within this class may exhibit divergent target engagement profiles, making direct substitution scientifically invalid.
Lack of Functional Equivalence Evidence
No head-to-head comparison data exists against similar compounds or known inhibitors to support interchangeability.
Unvalidated Target Affinity
The reported Ki value of 650 nM for NNMT is a single data point that lacks biological context and comparator validation.

Quantitative Evidence Gap Analysis


NNMT Inhibitory Activity

BindingDB contains an entry for this compound indicating weak affinity for human NNMT. The reported Ki value is 650 nM [1]. This single data point represents the most specific target interaction information available. However, it cannot be framed as a meaningful differentiation because: 1) It lacks a direct comparator within the same assay; 2) The affinity is weak compared to known, high-affinity NNMT inhibitors which can exhibit Ki values in the low nanomolar range [2]; 3) The biological or functional relevance of this level of NNMT inhibition is not established.

NNMT Activity
Data to verify
Ki = 650 nM
Requires target engagement validation
Single data point; no direct comparator context
Enzymology Inhibitor Screening Biochemistry

Commercial Availability & Purity

Commercial vendors such as AKSci list this compound with a minimum purity specification of 95% . This is a standard purity level for a screening compound and provides a baseline quality metric for procurement. It does not, however, represent a differentiating factor compared to other commercially available research chemicals.

Purity Profile
Specification review
Minimum 95%
Suitable for initial screening work
Vendor CoA specification; independent verification needed
Chemical Procurement Sourcing Vendor Specification

Chemical Class SAR Limitations

The broader class of nicotinamide derivatives containing a pyrazole moiety has been explored for various biological activities. For instance, a series of such compounds were designed and synthesized as potential succinate dehydrogenase (SDH) inhibitors [1]. The most potent derivative in that study, compound 3l, showed EC50 values of 33.5 and 21.4 µM against specific fungal strains. However, CAS 321533-64-6 was not the compound tested, and the observed activity is specific to the substitution pattern of 3l. Extrapolating any activity to CAS 321533-64-6 is scientifically invalid. This class-level information highlights the *lack* of evidence for the target compound, rather than supporting its use.

Chemical Class SAR
Class-level inference
Analog 3l: EC50 21-33 µM
Substitution is scientifically high-risk
SDH inhibitor context; target compound was not tested
Structure-Activity Relationship Medicinal Chemistry Comparative Analysis

Procurement Scenarios


Exploratory Phenotypic Screening

This compound may be procured for use as an 'unknown' entity in broad, untargeted phenotypic screening campaigns. The objective is not to investigate a known mechanism, but to explore if the compound's structural features elicit any reproducible, functional change in a cell-based or whole-organism model. This is a valid application only when the lack of a defined target is part of the experimental design. The 95% purity is sufficient for this purpose, but researchers must be prepared for a high probability of finding no significant activity.

Medicinal Chemistry Scaffold

The compound could be used as a starting point for medicinal chemistry optimization. Its core structure combines a pyrazole and a substituted nicotinamide, both privileged scaffolds in drug discovery. A researcher might purchase this compound to use as an intermediate for further derivatization or to generate a small, focused library of analogs for exploring structure-activity relationships in a new target class. The value here lies in its synthetic accessibility as a building block, not its inherent biological activity.

Analytical Reference Standard

This compound *cannot* be recommended as a positive or negative control due to the lack of robustly characterized biological activity. Its use as a reference standard is limited to analytical chemistry contexts where its identity (e.g., via NMR, MS) is the key parameter. The weak NNMT inhibition data is insufficient to justify its use as a control in an NNMT-specific assay.

Application
Selection Property
Validation Focus
Exploratory Phenotypic Screening
Structural diversity
Screening library fit review
Medicinal Chemistry Scaffold
Synthetic feasibility
Analog generation and SAR exploration
Analytical Reference Standard
Analytical identity
NMR/MS identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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